Comparative Physicochemical Properties: A Differentiated Lipophilicity Profile vs. Symmetric Dihalogenated Analogs
3-Fluoro-4-hydroxy-5-iodobenzonitrile exhibits a computed XLogP3 value of 2.0, which represents a 0.8 log unit reduction in lipophilicity compared to the diiodo analog ioxynil (XLogP3 = 2.8) [1][2]. This difference is quantitatively significant for drug design, where even a 0.5 log unit change in lipophilicity can profoundly affect membrane permeability, plasma protein binding, and metabolic clearance [3]. The intermediate lipophilicity of the fluoro-iodo compound provides a balanced pharmacokinetic starting point compared to the more lipophilic ioxynil or the slightly less lipophilic bromoxynil (XLogP3 = 2.6) [4].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | Ioxynil (3,5-diiodo-4-hydroxybenzonitrile): 2.8; Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile): 2.6 |
| Quantified Difference | ΔXLogP3 = -0.8 vs. ioxynil; ΔXLogP3 = -0.6 vs. bromoxynil |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
This data informs procurement by confirming the compound offers a lipophilicity midpoint not achievable with the symmetric diiodo or dibromo analogs, which can be crucial for optimizing ADME properties in early-stage drug discovery.
- [1] PubChem. (2025). 3-Fluoro-4-hydroxy-5-iodobenzonitrile (CID 19038272). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Ioxynil (CID 15530). National Center for Biotechnology Information. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
- [4] PubChem. (2025). Bromoxynil (CID 15531). National Center for Biotechnology Information. View Source
